

A Technical Guide to the Chemical Properties and Synthesis of Topramezone

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Compound of Interest

Compound Name: Topramezone

Cat. No.: B166797

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Abstract

Topramezone is a selective post-emergence herbicide belonging to the pyrazolone class of chemicals. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of this pathway leads to the bleaching of susceptible weeds, followed by necrosis and death. This technical guide provides an in-depth overview of the chemical properties of **Topramezone**, a detailed experimental protocol for its synthesis, and a visualization of its mechanism of action.

Chemical Properties of Topramezone

Topramezone is an aromatic ketone with the systematic IUPAC name [--INVALID-LINK--methanone\[1\]\[2\]\[3\]](#). It is a white, odorless powder under standard conditions[4]. The key chemical and physical properties of **Topramezone** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₇ N ₃ O ₅ S	[5]
Molecular Weight	363.39 g/mol	
CAS Number	210631-68-8	
Melting Point	220.9 - 222.2 °C	
Boiling Point	590.5 ± 60.0 °C (Predicted)	
Density	1.425 g/cm ³ at 20 °C	
Vapor Pressure	7.5006 x 10 ⁻¹³ mm Hg at 20 °C	
pKa	4.06 at 20 °C	
logP (Octanol-Water Partition Coefficient)	-0.81 at pH 4; -1.52 at pH 7; -2.34 at pH 9	
Water Solubility	510 mg/L at pH 3.1; >100 g/L at pH >9 (20 °C)	
Solubility in Organic Solvents (at 20 °C)	Acetone: < 1.0 g/100 mL Acetonitrile: < 1.0 g/100 mL Dichloromethane: 2.5 - 2.9 g/100 mL N,N-dimethylformamide: 11.4 - 13.3 g/100 mL Ethyl acetate: < 1.0 g/100 mL n-Heptane: < 1.0 g/100 mL Methanol: < 1.0 g/100 mL 1-Octanol: < 1.0 g/100 mL Toluene: < 1.0 g/100 mL	

Mechanism of Action: HPPD Inhibition

Topramezone's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial in the biochemical pathway responsible for the synthesis of plastoquinone and, consequently,

carotenoids in susceptible plants. Carotenoids are essential pigments that protect chlorophyll from photo-oxidative damage.

By blocking HPPD, **Topramezone** disrupts the production of these protective pigments. The subsequent exposure of chlorophyll to sunlight leads to its rapid degradation, resulting in the characteristic "bleaching" or whitening of the plant's leaves. This ultimately halts photosynthesis, leading to growth inhibition, tissue necrosis, and the death of the weed within 7 to 14 days of application. The metabolic pathway affected by **Topramezone** is depicted in the following diagram.

Mechanism of Action of **Topramezone**

Synthesis of **Topramezone**

The industrial synthesis of **Topramezone** is a multi-step process that involves the construction of the pyrazolone and benzoyl moieties, followed by their coupling. One documented method involves the reaction of 3-(3-bromo-2-methyl-6-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole with 1-methyl-5-hydroxypyrazole in the presence of a palladium catalyst and carbon monoxide.

Experimental Protocol

This section details a laboratory-scale synthesis of **Topramezone**, adapted from patent literature.

Step 1: Reaction of 3-(3-bromo-2-methyl-6-methylsulfonyl-phenyl)-4,5-dihydroisoxazole with Potassium Carbonate

- Charge a round bottom flask with 22 g (0.069 moles) of 3-(3-bromo-2-methyl-6-methylsulfonyl-phenyl)-4,5-dihydroisoxazole and 100 g of 1,4-dioxane.
- Stir the mixture for 15 minutes.
- Add 17.6 g (0.127 moles) of potassium carbonate to the flask.
- Reflux the reaction mixture and distill off approximately 50 g of the solvent.
- Cool the resulting slurry to 25 °C.

Step 2: Coupling Reaction

- Transfer the slurry from Step 1 to a pressure reactor.
- Add 6.8 g (0.069 moles) of 1-methyl-5-hydroxypyrazole (also known as 2-methylpyrazol-3-ol), 2.07 g (0.013 moles) of sodium iodide, and 0.72 g (0.0027 moles) of triphenylphosphine, followed by 130 g of 1,4-dioxane.
- Flush the reactor with carbon monoxide gas.
- Heat the mixture to 60 °C and stir for 30 minutes under a carbon monoxide atmosphere.
- Cool the reaction mixture to 30 °C.
- Add 0.88 g (0.0003 moles) of Palladium on activated charcoal (Pd/C).
- Flush the reactor again with carbon monoxide gas.
- Heat the reaction mixture to 120 °C under a pressure of 15 bar of carbon monoxide for 20 hours.

Step 3: Work-up and Purification

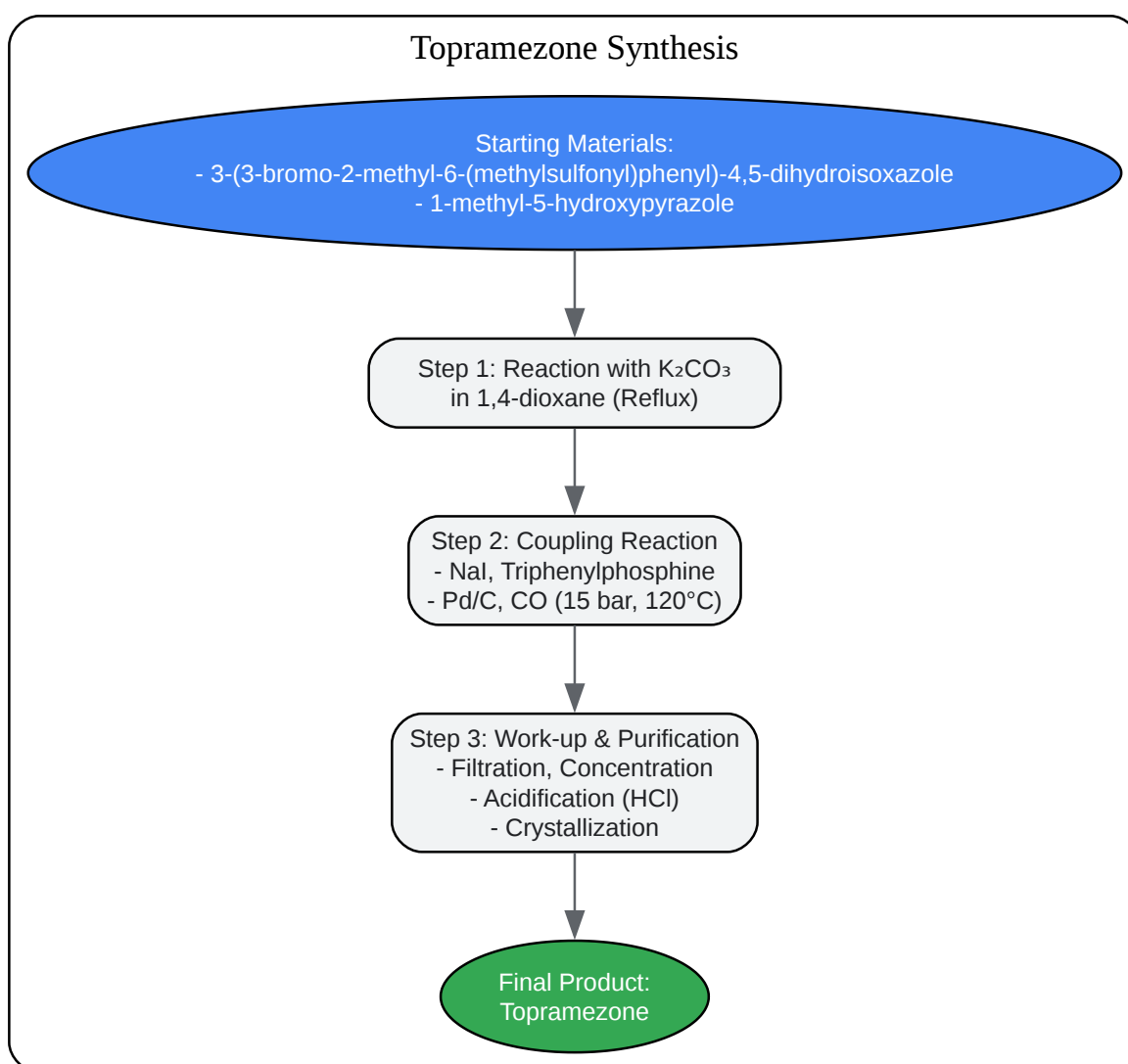
- Cool the reaction mass to 60 °C and depressurize the reactor.
- Add 200 g of water to the reaction mixture and filter through a celite bed to remove the catalyst. Wash the celite bed with water.
- Concentrate the filtrate to remove the 1,4-dioxane and water.
- Dilute the concentrated reaction mass with 125 g of methanol.
- Heat this mixture to 60 °C and adjust the pH to 1.5 using 35% hydrochloric acid.
- Cool the reaction mixture to 20 °C over 3-4 hours to induce crystallization.
- Separate the product by filtration.

- Dry the filtered product at 70-75 °C under vacuum for 12 hours to yield [3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-methylsulfonyl-phenyl]-(5-hydroxy-1-methyl-pyrazol-4-yl)methanone (**Topramezone**).

The reported yield for this process is 84.4% with a purity of 99.37%.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Topramezone** as described in the protocol above.



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Workflow for the Synthesis of **Topramezone**

Conclusion

Topramezone is a highly effective herbicide with well-defined chemical properties and a specific mode of action. Its synthesis, while multi-stepped, can be achieved with high yield and purity through established chemical processes. This guide provides researchers and professionals in the field of drug development and crop science with a comprehensive technical overview of this important molecule. Further research into optimizing synthesis routes and exploring potential new applications remains an active area of investigation.

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